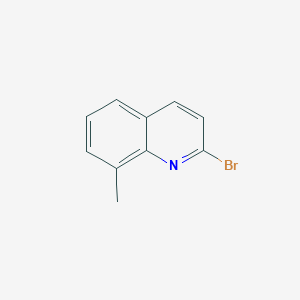

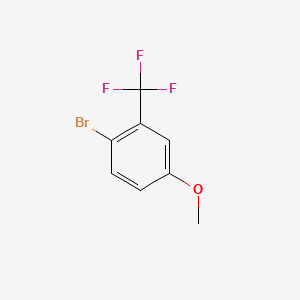

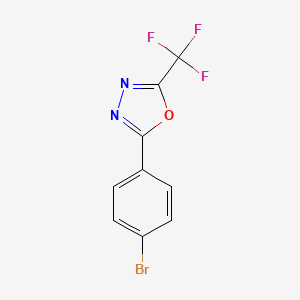

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives has been explored through various methods. One approach involves the dehydration of diarylhydrazide to yield a class of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives with a notable yield of 78.9% . Another method includes the Suzuki cross-coupling reaction, which has been used to prepare symmetrically substituted derivatives from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole and different boronic acids . Additionally, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds .

Molecular Structure Analysis

The molecular structure of these oxadiazole derivatives has been characterized using various spectroscopic techniques. Infrared (IR) and nuclear magnetic resonance (1H NMR) spectroscopy have been employed to confirm the structures of the synthesized compounds . Density functional theory (DFT) calculations, including the use of the 6-311++G (d,p) basis set and the B3LYP method, have been utilized to optimize the molecular structure and investigate the bond lengths and angles of a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole .

Chemical Reactions Analysis

The reactivity of 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives has been studied through their participation in various chemical reactions. For instance, the reaction of 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles with bromine and lead tetra-acetate has been investigated, leading to the formation of new 1,2,4-triazolo[3,4-b][1,3,4]oxadiazole ring systems . The oxadiazole ring has been shown to act as a nucleophile in these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the oxadiazole derivatives have been extensively studied. The UV absorption and photoluminescent properties of these compounds have been analyzed, revealing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths between 350-370 nm . The spectral luminescence properties of 2-aryl-5-methyl-1,3,4-oxadiazoles have also been examined, with high quantum yields reported in both polar and nonpolar solvents . Furthermore, the electrochemical properties of the symmetrically substituted derivatives have been explored .

properties

IUPAC Name |

2-(4-bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2O/c10-6-3-1-5(2-4-6)7-14-15-8(16-7)9(11,12)13/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKZOLOGDRSKHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582142 |

Source

|

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

CAS RN |

918476-23-0 |

Source

|

| Record name | 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(Prop-2-ynyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1285241.png)